molecular formula C14H7ClO2 B14650090 9-Oxo-9H-fluorene-3-carbonyl chloride CAS No. 53455-99-5

9-Oxo-9H-fluorene-3-carbonyl chloride

Katalognummer: B14650090
CAS-Nummer: 53455-99-5
Molekulargewicht: 242.65 g/mol
InChI-Schlüssel: AXMVGODHGNJSJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxo-9H-fluorene-3-carbonyl chloride: is a chemical compound belonging to the fluorene family. Fluorene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. This compound is characterized by the presence of a carbonyl chloride group attached to the fluorene core, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-3-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-fluorene-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds with the formation of the corresponding acid chloride, which can be purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-Oxo-9H-fluorene-3-carbonyl chloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of heterocyclic compounds and functionalized fluorene derivatives .

Biology: In biological research, this compound is employed in the synthesis of bioactive molecules with potential therapeutic applications. It is used to create derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Medicine: The compound is utilized in medicinal chemistry for the development of new drugs. Its derivatives have shown promise in treating various diseases, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .

Wirkmechanismus

The mechanism of action of 9-Oxo-9H-fluorene-3-carbonyl chloride involves its reactivity as an electrophilic reagent. The carbonyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with target molecules, resulting in the desired chemical transformations .

Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, such as amino groups in proteins or hydroxyl groups in alcohols. The pathways involved in these reactions include nucleophilic substitution and addition-elimination mechanisms .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 9-Oxo-9H-fluorene-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position on the fluorene ring allows for selective reactions and the formation of unique derivatives .

Eigenschaften

CAS-Nummer

53455-99-5

Molekularformel

C14H7ClO2

Molekulargewicht

242.65 g/mol

IUPAC-Name

9-oxofluorene-3-carbonyl chloride

InChI

InChI=1S/C14H7ClO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H

InChI-Schlüssel

AXMVGODHGNJSJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.